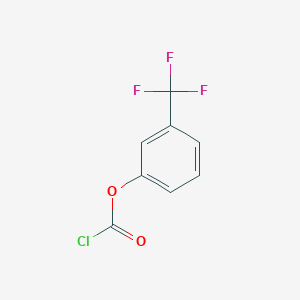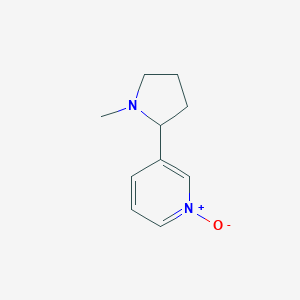
Nicotine-N-oxide
Overview
Description
Nicotine-N-oxide (NNO) is an oxidation product of nicotine . It is a primary metabolite of nicotine, although only about 4-7% of nicotine absorbed by smokers is metabolized via this route . Flavin-containing monooxygenase is responsible for the oxygen transfer .
Synthesis Analysis
The conversion of nicotine to nicotine N-oxide involves flavin-containing monooxygenase 3 (FMO3) . An efficient enantioselective synthesis of the non-natural enantiomer is necessary for the study of its biological properties and of its metabolism .
Molecular Structure Analysis
Nicotine-N-oxide has a molecular formula of C10H14N2O . Its average mass is 178.231 Da and its monoisotopic mass is 178.110611 Da .
Chemical Reactions Analysis
Nicotine-N-oxide is thermally unstable . It is one of the oxidation products of nicotine .
Physical And Chemical Properties Analysis
Nicotine-N-oxide has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .
Scientific Research Applications
Modulating Anxiety in Mice : Research by Piri et al. (2012) indicates that nicotine and nitric oxide systems play a part in modulating anxiety in mice's dorsal hippocampus, suggesting complex interactions between these systems (Piri et al., 2012).
Impact on Plasma Nicotine Levels in Rats : Sepkovic et al. (1986) found that administration of Nicotine N-oxide in rats led to increased plasma nicotine levels and a decrease in plasma total thyronine concentrations, highlighting its metabolic effects (Sepkovic et al., 1986).
Nicotine Addiction : Vleeming et al. (2002) discussed how inhaled nitric oxide (NO) from smoke may increase nicotine absorption, reduce stress, and increase post-synaptic dopamine levels, demonstrating the role of NO in nicotine addiction (Vleeming et al., 2002).
Oxidative Stress and Inflammation : A study by Devi et al. (2020) showed that nicotine treatment causes oxidative stress and inflammation, which leads to cellular damage, but does not subvert tumor suppressor and DNA repair responses in mice (Devi et al., 2020).
Reduction in Various Tissues : Research by Dajani et al. (1975) revealed that Nicotine-N-oxide is reduced in various tissues, with liver, small intestine, kidney, heart, and lung being the most active sites (Dajani et al., 1975).
Impact on Hippocampus in Rats : Jalili et al. (2019) found that curcumin administration can improve hippocampal CA1 region injury induced by nicotine, increasing the number of neurons and neuronal dendritic spines (Jalili et al., 2019).
Nicotine Metabolism and Biological Effects : Yildiz (2004) discussed how nicotine is metabolized in the liver to form various metabolites, including nicotine N'-oxide and cotinine N'-oxide, which affect various biological functions (Yildiz, 2004).
Detection of Nicotine in Biological Samples : Karthika et al. (2019) developed an electrochemical sensor for nicotine detection, indicating a method for monitoring nicotine consumption and metabolism (Karthika et al., 2019).
Mechanism of Action
Future Directions
Several common missense FMO variants are associated with altered enzyme activity against nicotine and may play an important role in nicotine metabolism in low-CYP2A6 activity subjects . Future directions include measurement and other methodologic considerations, disseminating this approach to at-risk subpopulations, expanding the NMR to evaluate its efficacy in predicting treatment responses to e-cigarettes and other non-cigarette forms of nicotine, and implementation science including cost-effectiveness analyses .
properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKVHQFWVYXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



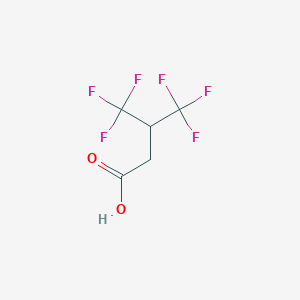
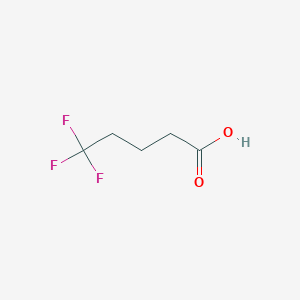
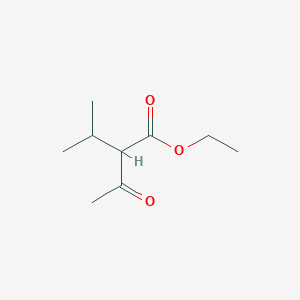
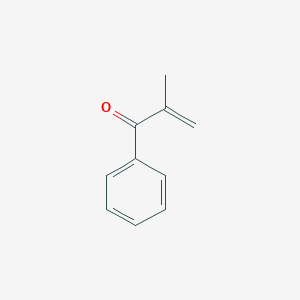
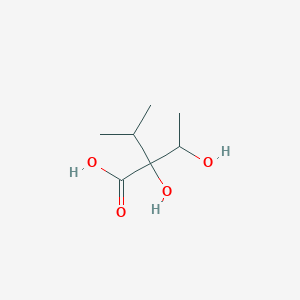
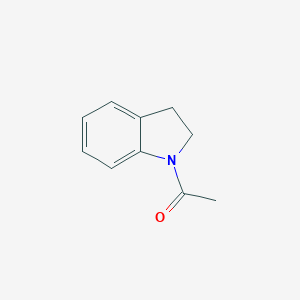


![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

